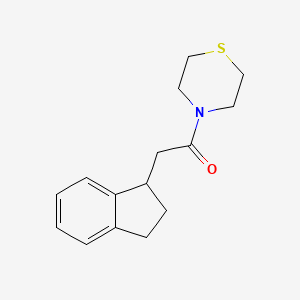
1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol, also known as PTEP, is a chemical compound that has gained attention in the scientific community for its potential use in research.
Mécanisme D'action
The exact mechanism of action of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This results in increased signaling through the receptor, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol can improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol in lab experiments is its specificity for the mGluR5 receptor, which reduces the likelihood of off-target effects. However, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is not without limitations. Its solubility in water is low, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol. One area of interest is the development of new drugs based on the structure of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol that may have improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion
In conclusion, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its neuroprotective properties and specificity for the mGluR5 receptor make it a promising candidate for the development of new drugs and the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the reaction of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazole with hydroxylamine hydrochloride, followed by the reaction with sodium hydroxide. This results in the formation of 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-phenyl-3-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-5-ol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
2-phenyl-5-(1,1,2,2-tetrafluoroethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4N2O/c12-10(13)11(14,15)8-6-9(18)17(16-8)7-4-2-1-3-5-7/h1-6,10,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSJJYXTCUYPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354216 |
Source


|
| Record name | 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- | |
CAS RN |
96145-99-2 |
Source


|
| Record name | 1H-Pyrazol-5-ol, 1-phenyl-3-(1,1,2,2-tetrafluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-propyl-1,3-thiazol-4-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5619167.png)
![1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5619186.png)
![1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5619190.png)

![N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5619203.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 3-methyl-2-butenoate](/img/structure/B5619209.png)
![(1R*,3S*)-3-[1-(3-fluorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]cyclopentanamine](/img/structure/B5619218.png)


![ethyl 3-(2-methoxyethyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5619244.png)

![(4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5619263.png)